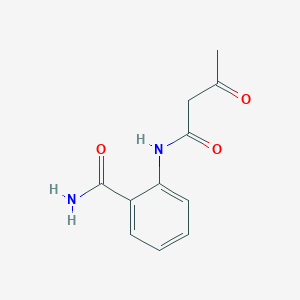

2-(acetoacetylamino)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxobutanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7(14)6-10(15)13-9-5-3-2-4-8(9)11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBUIRYUIBNXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of 2-(Acetoacetylamino)benzamide

The direct synthesis of this compound is most prominently achieved through the acylation of an appropriate amino-substituted benzamide (B126) precursor. This approach is favored for its efficiency and the ready availability of starting materials.

Acylation Reactions Involving Anthranilamide Precursors

The primary route to this compound involves the acylation of 2-aminobenzamide (B116534), also known as anthranilamide. This reaction establishes the characteristic acetoacetylamino side chain at the ortho position of the benzamide. The process is analogous to the synthesis of other N-substituted benzamides where an amine is reacted with an acylating agent. nih.govresearchgate.net

A general method involves reacting the anthranilamide precursor with an activated form of acetoacetic acid. This can be achieved using various coupling agents or by converting acetoacetic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640). The reaction is typically carried out in an appropriate solvent and may require a base to neutralize the acidic byproducts.

Utilization of Diketene (B1670635) in Aminobenzamide Functionalization

A highly effective and widely used method for the acetoacetylation of amines is the use of diketene. Diketene serves as a potent and efficient acetoacetylating agent for primary aromatic amines. justia.com In the context of this compound synthesis, diketene reacts directly with 2-aminobenzamide.

The reaction is often performed in a suitable solvent, which can range from water to organic solvents like acetic acid or alcohols. justia.com For instance, a continuous reaction process has been developed where 5-amino-2-benzimidazolone is reacted with diketene in the presence of a water-soluble alcohol at boiling temperature. justia.com This method can be adapted for the synthesis of this compound from 2-aminobenzamide. A patent describes a similar process for preparing 5-acetoacetylaminobenzimidazolone by reacting 5-amino-2-benzimidazolinone with diketene in the presence of an acidic catalyst and an alcohol. google.comgoogle.com

Novel Catalytic Approaches in Amide Bond Formation for Benzamide Scaffolds

While the direct acylation methods are prevalent, advancements in catalytic amide bond formation offer alternative and potentially more sustainable routes to benzamide scaffolds. nih.gov These methods often aim to avoid the use of stoichiometric activating agents, which generate significant waste. nih.govucl.ac.uk

Catalytic approaches that could be applied to the synthesis of benzamide precursors or derivatives include:

Boron-based Catalysis: Boronic acids can catalyze the direct amidation of carboxylic acids with amines, often under azeotropic conditions to remove water. rsc.org

Transition Metal Catalysis: Palladium-catalyzed carbonylative amidation of aryl halides is a powerful method for constructing aryl amides. ucl.ac.uknih.gov Zirconium-based catalysts have also been explored for transamidation reactions. rsc.org

Biocatalysis: The use of enzymes, such as nitrile hydratases, presents a green alternative for the synthesis of amides from nitriles. nih.gov This could be envisioned as a route to the anthranilamide precursor. Other enzymes are being investigated for direct amide bond formation from carboxylic acids and amines. rsc.org

These catalytic methods, while not all directly demonstrated for this compound itself, represent the forefront of amide bond synthesis and could be adapted for its preparation or the synthesis of its precursors. nih.govucl.ac.uk

Functionalization and Derivatization of the Benzamide Moiety

Further chemical modifications of the this compound structure can be explored to modulate its properties. These modifications can be targeted at the benzamide aromatic ring.

Substituent Effects on Reaction Selectivity and Yield

The introduction of substituents onto the aromatic ring of the benzamide can significantly influence the course and outcome of subsequent reactions. The electronic nature of these substituents (electron-donating or electron-withdrawing) can affect the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. acs.org

For example, in electrophilic aromatic substitution reactions, electron-donating groups will activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct to the meta position. The interplay of the existing amide and acetoacetylamino groups with any new substituents will dictate the regioselectivity of further functionalization. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the outcomes of these reactions by analyzing the charge distribution and stability of reaction intermediates. nih.gov

The following table provides a general overview of the expected directing effects of common substituents on an aromatic ring:

| Substituent Type | Examples | Directing Effect | Ring Activity |

| Activating, Ortho, Para-Directing | -NH₂, -OH, -OR, -Alkyl | Ortho, Para | Activating |

| Deactivating, Ortho, Para-Directing | -F, -Cl, -Br, -I | Ortho, Para | Deactivating |

| Deactivating, Meta-Directing | -NO₂, -CN, -SO₃H, -C=O | Meta | Deactivating |

Regioselective Modifications of the Aromatic Ring System

Achieving regioselective modification of the aromatic ring in this compound requires careful consideration of the directing effects of the existing substituents. The amide and the acetoacetylamino groups are both ortho, para-directing. This would suggest that electrophilic substitution would preferentially occur at the 4- and 6-positions of the benzene (B151609) ring.

Methods for achieving regioselective functionalization include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed. The specific conditions (catalyst, temperature, solvent) can be tuned to favor a particular regioisomer. For instance, low-temperature protonation studies on substituted benz[a]anthracenes have shown excellent agreement between predicted and observed regioselectivities in substitution reactions like nitration and bromination. nih.gov

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to deprotonate a specific ortho-position with a strong base, followed by quenching with an electrophile. The amide group in the benzamide scaffold could potentially serve as a directing group.

Nucleophilic Aromatic Substitution (SNAAr): If a suitable leaving group (e.g., a halogen) is present on the aromatic ring, it can be displaced by a nucleophile. The presence of an activating group (electron-withdrawing) ortho or para to the leaving group is typically required.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are invaluable for introducing new carbon-carbon or carbon-heteroatom bonds at specific positions, typically starting from a halogenated benzamide derivative.

The synthesis of various substituted 2-aminobenzamide derivatives has been reported, often starting from appropriately substituted precursors. acs.orgnih.gov For example, nitro-substituted benzamides can be synthesized and subsequently reduced to the corresponding amino derivatives, which can then be further functionalized. acs.org

Synthetic Routes to Related Acetoacetylamino-Containing Structures

The structural motif of this compound is a valuable building block for more complex molecules, particularly heterocyclic compounds with potential biological activity.

A key derivative class is the acetoacetylamino-benzimidazolones. The synthesis of 5-acetoacetylaminobenzimidazolone provides a clear example of building upon a related core structure. google.com This process involves the reaction of 5-Amino-2-benzimidazolinone with diketene. The reaction is typically conducted in the presence of an acidic catalyst and a solvent system that can include alcohols and water. google.com

Table 1: Synthesis of 5-Acetoacetylaminobenzimidazolone

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Product |

|---|---|---|---|---|

| 5-Amino-2-benzimidazolinone | Diketene | Acidic (e.g., formic acid, acetic acid) | Alcohol (e.g., methanol, ethanol) and Water | 5-Acetoacetylaminobenzimidazolone |

Data sourced from patent CN103664794A. google.com

This reaction highlights a common strategy where an amino-substituted heterocyclic compound is acetoacetylated to introduce a reactive side chain for further chemical modifications.

The foundational method for producing N-acetoacetylated aromatic amides, including the parent structure of this compound, involves the reaction of a primary aromatic amine with diketene. google.com This method, established in the early 20th century, remains a fundamental approach.

The general procedure comprises the slow addition of diketene to a solution of the primary aromatic amine in an inert, volatile solvent. google.com The reaction is often controlled at an elevated temperature, near the boiling point of the chosen solvent, to manage the exothermic nature of the reaction and the high reactivity of diketene. google.com After the reaction is complete, the solvent is removed, and the N-acetoacetylated product is isolated. google.com

Common Solvents Used in Traditional Synthesis

Benzene

Toluene

Dioxan

This process is adaptable to a wide range of substituted aromatic amines. google.com

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. jst.go.jp The active methylene (B1212753) group within the acetoacetylamino moiety makes it an ideal candidate for participation in MCRs.

Research on closely related acetoacetanilide (B1666496) derivatives demonstrates their utility in synthesizing diverse heterocyclic structures like 4H-pyrans and 1,4-dihydropyridines. researchgate.netjst.go.jpnih.govresearch-nexus.net In these reactions, the acetoacetanilide, an aromatic aldehyde, and a cyanomethylene reagent (like malononitrile (B47326) or ethyl cyanoacetate) are reacted in a single pot. researchgate.netjst.go.jp The choice of catalyst, such as triethylamine (B128534) or ammonium (B1175870) acetate (B1210297), can selectively direct the reaction towards different heterocyclic products. researchgate.netjst.go.jp

Table 2: Representative Multicomponent Reaction of an Acetoacetanilide Derivative

| Acetoacetanilide Derivative | Aldehyde | Cyanomethylene Reagent | Catalyst | Product Type |

|---|---|---|---|---|

| Acetoacetanilide | Aromatic Aldehyde | Malononitrile | Triethylamine | 4H-Pyran derivative |

| Acetoacetanilide | Aromatic Aldehyde | Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine derivative |

This table summarizes findings from studies on multicomponent reactions of acetoacetanilide derivatives. researchgate.netjst.go.jpnih.gov

Given the identical reactive functionality, it can be inferred that this compound would serve as a competent substrate in similar MCRs for the generation of novel, complex molecules.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the principles of "green chemistry," which aim to reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk Traditional syntheses of acetoacetylated amides often rely on volatile and hazardous organic solvents like benzene and toluene. google.com Green chemistry seeks to replace these with more environmentally benign alternatives.

Recent advancements in amide synthesis offer several greener pathways:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields, while minimizing energy consumption. mdpi.comresearchgate.net

Green Solvents: Replacing hazardous solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) aligns with green chemistry principles. google.com The synthesis of 2-aminobenzamide derivatives from isatoic anhydride has been successfully performed using microwave irradiation in the absence of a solvent or in environmentally friendly solvents. researchgate.netnih.gov

Eco-Friendly Catalysts: The development of reusable and non-toxic catalysts is a key area of green chemistry. For amide bond formation, catalysts like activated silica (B1680970) and ceric ammonium nitrate (B79036) have been used under solvent-free conditions, offering high efficiency and easy separation. mdpi.comwhiterose.ac.uk These methods provide a stark contrast to classical methods that require stoichiometric activating agents, which generate significant waste. ucl.ac.uk

Advanced Structural Elucidation and Solid State Chemistry

X-ray Crystallography for Elucidating Molecular Conformation and Intermolecular Interactions

X-ray crystallography stands as a definitive tool for determining the precise atomic coordinates within a crystalline solid, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces.

Intramolecular hydrogen bonds play a crucial role in dictating the conformation of flexible molecules. In derivatives of 2-(acetoacetylamino)benzamide, the potential for hydrogen bonding between the amide proton and a nearby acceptor group can significantly influence the molecule's shape. For instance, studies on structurally related ortho-substituted benzamides, such as 2-hydroxy-benzamides, have revealed the formation of strong intramolecular hydrogen bonds. researchgate.net

In a study of ortho-(4-tolylsulfonamido)benzamides, single-crystal X-ray diffraction (XRD) analysis provided unambiguous evidence of a six-membered intramolecular hydrogen-bonded ring. mdpi.com This interaction occurs between the carbonyl oxygen of the amide group and the hydrogen atom of the sulfonamide group. mdpi.com This type of intramolecular hydrogen bonding restricts the conformation of the molecule, leading to a more planar arrangement of the involved atoms. mdpi.comresearchgate.net The presence of such networks can be critical in medicinal chemistry, as they can enhance properties like lipophilicity and membrane permeability by masking polar groups. mdpi.com

Table 1: Representative Intramolecular Hydrogen Bond Parameters in Benzamide (B126) Derivatives

| Compound Class | Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Reference |

| ortho-(4-tolylsulfonamido)benzamides | N(sulfonamide)-H···O(amide) | 1.865 - 2.09 | 138 - 142 | mdpi.com |

| 5-chloro-2-hydroxy-benzamide | O(hydroxyl)-H···O(amide) | - | - | researchgate.net |

Beyond the individual molecule, X-ray crystallography illuminates how molecules pack together in the crystal lattice, forming supramolecular assemblies. These arrangements are governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netresearchgate.net

Crystal engineering aims to design and control the formation of crystalline materials with desired properties by understanding and utilizing intermolecular interactions. harvard.edunih.gov The predictable nature of hydrogen bonding in benzamide systems makes them excellent candidates for crystal engineering studies. researchgate.net

Spectroscopic Investigations for Mechanistic and Conformational Studies

While crystallography provides a static picture of the solid state, spectroscopic techniques offer dynamic information about molecular structure, conformation, and transformations in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. researchgate.netbiopharminternational.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous assignment of reaction products and the study of conformational equilibria. scielo.br

In the context of this compound derivatives, ¹H and ¹³C NMR are essential for confirming the successful synthesis and purity of the target compounds. researchgate.net For example, in a study of N-benzyl-N-(furan-2-ylmethyl)acetamide, ¹H and ¹³C NMR spectra revealed the presence of a hindered rotational equilibrium (cis-trans isomerism) around the amide bond. scielo.br This is observed as the appearance of distinct sets of signals for the different conformers. Similarly, for ortho-(4-tolylsulfonamido)benzamides, ¹H NMR spectroscopy showed two distinct resonances for the amide protons, indicating hindered rotation around the C(O)-NH₂ single bond due to the intramolecular hydrogen bond. mdpi.comnih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning complex spectra by correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. scielo.br

Table 2: Representative NMR Spectroscopic Data for Benzamide Derivatives

| Nucleus | Technique | Key Observations | Inferred Structural Feature | Reference |

| ¹H | 1D NMR | Two distinct signals for amide protons | Hindered rotation around the C(O)-NH₂ bond | mdpi.comnih.gov |

| ¹H, ¹³C | 1D & 2D NMR (HSQC, HMBC) | Presence of multiple sets of signals for methyl and methylene (B1212753) groups | Existence of cis-trans rotational isomers | scielo.br |

| ¹H, ¹³C | 1D & 2D NMR | Full assignment of signals for labeled oligosaccharides | Confirmation of complex molecular structures | researchgate.net |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. uc.edu They are particularly useful for identifying functional groups and monitoring their transformations during chemical reactions. naturalspublishing.com The frequencies of vibrational absorption (in IR) or scattering (in Raman) are characteristic of specific bonds and their local environment. osti.govresearchgate.net

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups such as the amide (C=O and N-H stretching and bending), the ketone (C=O stretching), and the aromatic ring (C=C and C-H stretching). The position of the amide C=O stretching band, for example, can provide evidence for hydrogen bonding; involvement in a hydrogen bond typically shifts the absorption to a lower frequency (wavenumber). researchgate.net

In studies of related benzamide systems, FT-IR spectroscopy has been used in conjunction with X-ray diffraction to confirm the presence of both intra- and intermolecular hydrogen bonds in the solid state. mdpi.comnih.gov For instance, the N-H stretching frequency can be a sensitive indicator of its involvement in hydrogen bonding. Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information, especially for the skeletal vibrations of the aromatic ring. uc.eduyoutube.com

Table 3: Characteristic Vibrational Frequencies for Functional Groups in Benzamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes | Reference |

| Amide N-H | Stretching | 3500 - 3100 | Position is sensitive to hydrogen bonding. | researchgate.net |

| Amide C=O | Stretching | 1700 - 1630 | Lower frequency indicates hydrogen bonding. | scielo.br |

| Ketone C=O | Stretching | 1725 - 1705 | - | - |

| Aromatic C=C | Stretching | 1600 - 1450 | - | scielo.br |

| C-N | Stretching | 1400 - 1000 | - | naturalspublishing.com |

UV-Visible Spectroscopy in Monitoring Reaction Progress and Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule and for monitoring the progress of its synthesis. The absorption of UV or visible light excites electrons from lower-energy to higher-energy molecular orbitals. libretexts.org For organic molecules like this compound, the key chromophores—the parts of the molecule that absorb light—are the benzene (B151609) ring, the amide group, and the acetoacetyl moiety.

The electronic transitions observed are typically π → π* and n → π. The π → π transitions, which are generally of high intensity, arise from the excitation of electrons in the conjugated π-system of the benzene ring and the carbonyl groups. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons (lone pairs) on the oxygen and nitrogen atoms into anti-bonding π* orbitals. researchgate.net The conjugation between the phenyl ring and the amide group, as well as the keto-enol tautomerism of the acetoacetyl group, influences the energy gaps and thus the absorption wavelengths. libretexts.org

In the context of reaction monitoring, UV-Vis spectroscopy can track the formation of this compound from its precursors. For instance, in a synthesis starting from 2-aminobenzamide (B116534) and an acetoacetylating agent, one would expect to see the characteristic absorbance peaks of the starting materials diminish over time, while a new set of peaks corresponding to the product, this compound, appears and intensifies. This method allows for real-time analysis of reaction kinetics, similar to how it is used to monitor the degradation of other complex organic molecules. nih.gov

Table 1: Potential Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Benzene Ring, Carbonyls (C=O) | 200-300 nm |

| n → π* | Carbonyl Oxygen, Amide Nitrogen | >300 nm |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a definitive technique for confirming the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂N₂O₃), the calculated monoisotopic molecular weight is approximately 220.08 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, providing unequivocal confirmation of the compound's identity.

Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The analysis of these fragments provides a roadmap of the molecule's structure. A plausible fragmentation pathway for this compound can be proposed based on the known fragmentation behavior of amides and ketones. researchgate.net

A typical pathway might involve:

Alpha-cleavage adjacent to the carbonyl groups.

Loss of the terminal methyl group from the acetoacetyl moiety.

Cleavage of the amide bond , leading to the loss of NH₂ or the formation of a benzoyl cation. researchgate.net

McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.

Table 2: Proposed Mass Fragments for this compound

| Proposed Fragment | Structure/Formula | Approximate m/z |

|---|---|---|

| [M-CH₃]⁺ | [C₁₀H₉N₂O₃]⁺ | 205 |

| [M-COCH₃]⁺ | [C₉H₉N₂O₂]⁺ | 177 |

| [M-NH₂]⁺ | [C₁₁H₁₀NO₃]⁺ | 204 |

| [Benzoyl Cation] | [C₇H₅O]⁺ | 105 |

| [2-aminobenzoyl Cation] | [C₇H₆NO]⁺ | 120 |

| [Phenyl Cation] | [C₆H₅]⁺ | 77 |

This detailed fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), is crucial for distinguishing between isomers and confirming the specific connectivity of the atoms within the molecule. nih.govnih.gov

Polymorphism and Co-crystallization Studies of Benzamide-Based Compounds

The solid-state properties of a compound are governed by the arrangement of its molecules in a crystal lattice. For benzamide and its derivatives, polymorphism (the ability to exist in multiple crystalline forms) and co-crystallization (the formation of a single crystalline solid from two or more different molecules) are critical areas of study.

Investigation of Different Crystalline Forms and Their Formation

Polymorphism is a widespread phenomenon in molecular crystals, and benzamide itself is a classic example. ox.ac.uknih.gov Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The various crystalline forms of benzamide arise from subtle differences in the balance of intermolecular forces, primarily hydrogen bonding and π–π stacking interactions. rsc.org

Studies have shown that the potential energy of different benzamide polymorphs is dominated by the interplay between attractive intermolecular forces and the conformational energy of the molecule (e.g., torsion/deformation). rsc.org The competition between different hydrogen-bonding motifs, such as the formation of dimers or catemeric chains, can lead to different packing arrangements and thus different polymorphs. acs.org For example, N-(1,3-thiazol-2-yl)benzamide is known to exist in at least three polymorphic forms, where the molecules arrange into different hydrogen-bonded dimer geometries. mdpi.com Understanding the thermodynamic and kinetic factors that control nucleation and crystal growth is key to selectively producing a desired polymorphic form. rsc.org

Design and Characterization of Co-crystals with Complementary Molecules

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. A co-crystal is a multi-component crystal in which the different molecules are held together by non-covalent interactions, most commonly hydrogen bonds. researchgate.net

The design of benzamide-based co-crystals often relies on the robust and predictable formation of an "acid-amide heterosynthon." This involves a strong hydrogen bond between the carboxylic acid group of a co-former molecule and the amide group of benzamide. acs.orgacs.org Research has shown that the success of forming such co-crystals can be influenced by the electronic properties of the co-former. For instance, benzoic acids with electron-withdrawing substituents are more likely to form co-crystals with benzamide because these groups strengthen the key intermolecular acid-amide interaction. acs.orgacs.orgresearchgate.net

The characterization of these co-crystals involves techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules, differential scanning calorimetry (DSC) to identify new melting points, and spectroscopy (FTIR, Raman) to probe the changes in intermolecular interactions upon co-crystal formation. researchgate.netf1000research.com Successful co-crystal design, such as that seen between benzamide and salicylic (B10762653) acid, can lead to materials with improved properties. researchgate.netbiointerfaceresearch.com

Table 3: Examples of Benzamide Co-crystals

| Benzamide Co-former | Key Interaction | Preparation Method | Reference |

|---|---|---|---|

| Salicylic Acid | Acid-Amide Heterosynthon | Solvent Evaporation | biointerfaceresearch.com, researchgate.net |

| 3,5-Dinitrobenzoic Acid | Acid-Amide Heterosynthon | Solvent Evaporation | acs.org |

| Ebastine | Hydrogen Bonding | Solvent Evaporation, Slurry | f1000research.com |

Computational and Theoretical Investigations of 2 Acetoacetylamino Benzamide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For 2-(acetoacetylamino)benzamide, these computational methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometries and electronic properties of various benzamide (B126) derivatives. researchgate.netresearchgate.net The B3LYP functional, a hybrid functional, is commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The optimized geometry of a molecule corresponds to the lowest energy arrangement of its atoms. researchgate.net For molecules like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. The process involves starting with an initial guess for the molecular geometry and then iteratively solving the DFT equations until a minimum on the potential energy surface is found. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzamide Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| C1-C2 | 1.39 |

| C2-N3 | 1.42 |

| C4=O5 | 1.25 |

| N6-C7 | 1.38 |

| Bond Angles | |

| C1-C2-N3 | 118.5 |

| C2-N3-C4 | 125.7 |

| N3-C4-C7 | 114.9 |

| Dihedral Angles | |

| C1-C2-N3-C4 | -179.5 |

| C2-N3-C4-O5 | 0.8 |

Note: Data is hypothetical and for illustrative purposes, as specific optimized geometry data for this compound was not available in the search results. The table structure is based on typical outputs from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.govufla.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. sci-hub.se FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzamide Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.79 |

Note: Data is hypothetical and for illustrative purposes, based on typical values for organic molecules.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org It provides a quantitative measure of the stabilization energy associated with hyperconjugative interactions, which arise from the overlap between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Benzamide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(O) | π(C=O) | 35.8 |

| n(N) | π(C=C) | 25.2 |

| π(C=C) | π(C=O) | 15.5 |

| σ(C-H) | σ(C-C) | 5.1 |

Note: Data is hypothetical and for illustrative purposes, reflecting typical stabilization energies from NBO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. nih.govmdpi.com It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding electrostatic interactions and predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. nih.gov Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. nih.gov Blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green signifies regions of neutral potential. nih.gov For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups and positive potential near the hydrogen atoms of the amide groups. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is essential for understanding a molecule's flexibility and its preferred shapes.

Torsional potential energy scans are a computational method used to explore the conformational space of a molecule. q-chem.comwuxiapptec.com This involves systematically rotating a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. q-chem.comnih.govresearchgate.net The resulting plot of energy versus the dihedral angle is known as a potential energy surface (PES). nih.gov

The minima on the PES correspond to stable conformers, while the maxima represent transition states between these conformers. wuxiapptec.com The energy difference between the minima and maxima provides the rotational energy barrier. For this compound, torsional scans around the single bonds connecting the benzamide and acetoacetyl groups would reveal the most stable conformations and the flexibility of the molecule. researchgate.net

Global Minimum Conformation Identification in Different Environments

The identification of the global minimum conformation of a molecule is a foundational step in computational chemistry. It represents the most stable three-dimensional arrangement of atoms, corresponding to the lowest point on the potential energy surface. For a flexible molecule like this compound, which possesses multiple rotatable bonds, determining this conformation is critical as it governs the molecule's properties.

Computational methods, such as Density Functional Theory (DFT), are employed to systematically explore the conformational space of this compound. This process involves rotating the single bonds and calculating the energy of each resulting conformer. The conformation with the absolute lowest energy is identified as the global minimum.

The environment surrounding the molecule significantly influences its conformation. Therefore, these calculations are often performed to simulate different conditions:

Gas Phase: In the absence of solvent, the conformation is determined solely by intramolecular forces, such as hydrogen bonds and steric hindrance.

Solvated Environments: To mimic realistic conditions, the effect of solvents is incorporated using continuum solvent models like the Polarizable Continuum Model (PCM). These models account for the dielectric properties of the solvent, which can stabilize or destabilize certain conformations. For instance, in a polar solvent like water or ethanol, conformations with a larger dipole moment are generally more stabilized.

By comparing the global minimum conformations in different environments, researchers can understand how the molecule adapts its shape, which is crucial for predicting its behavior in various chemical and biological systems.

Simulation of Spectroscopic Properties

Computational spectroscopy is a powerful tool for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical calculations of infrared (IR) and Raman spectra are instrumental in understanding the vibrational modes of this compound. These simulations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational bands.

The process involves:

Optimizing the molecular geometry to find the global minimum energy structure.

Calculating the harmonic vibrational frequencies at this optimized geometry.

The resulting theoretical spectrum can be compared with experimental IR and Raman spectra. This comparison allows for the precise assignment of each observed band to a specific vibrational motion within the molecule, such as the stretching of a C=O bond or the bending of an N-H bond. For complex molecules, this detailed assignment is often impossible to achieve through experimental data alone.

Table 1: Representative Vibrational Frequencies for Amide and Benzamide Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3500 - 3200 |

| C=O Stretch (Amide I) | 1700 - 1630 |

| N-H Bend (Amide II) | 1640 - 1550 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

This table provides typical frequency ranges for the functional groups present in this compound and is based on general spectroscopic principles.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This approach calculates the energies of electronic excitations from the ground state to various excited states.

The key outputs of a TD-DFT calculation are:

Excitation Energies: These correspond to the wavelengths of light that the molecule absorbs.

Oscillator Strengths: These values are proportional to the intensity of the absorption bands.

By analyzing the molecular orbitals involved in each electronic transition, it is possible to assign the character of the absorption bands. For example, a transition might be classified as a π → π* or an n → π* transition, providing insight into the electronic structure of the molecule. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of this compound.

Table 2: Hypothetical Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 285 | 0.10 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 250 | 0.45 | HOMO → LUMO+1 (π → π*) |

This table is a hypothetical representation of TD-DFT results for this compound, illustrating the type of data obtained from such calculations.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry offers a window into the intricate details of chemical reactions, allowing for the study of transient species and the energetic landscape of a reaction pathway.

For any chemical reaction, such as the synthesis or hydrolysis of this compound, the reactants must pass through a high-energy transition state to form products. Computational methods can be used to locate and characterize these transition states on the potential energy surface.

The process involves:

Proposing a plausible structure for the transition state.

Using specialized algorithms to optimize this structure, ensuring it is a first-order saddle point (a maximum in one direction and a minimum in all others).

Confirming the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants and the transition state are known, the activation energy (Ea) of the reaction can be calculated. This value is a critical determinant of the reaction rate and provides fundamental insight into the reaction's feasibility.

By connecting the reactants, transition state(s), and products, a complete reaction pathway can be mapped. This is often visualized as a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products.

These energetic profiles can reveal:

The presence of any intermediate species.

Whether the reaction is endothermic or exothermic.

The rate-determining step of a multi-step reaction.

For complex reactions, multiple pathways may be possible. Computational methods allow for the exploration of these different routes, identifying the most energetically favorable pathway and thus the most likely reaction mechanism. This level of detail is often inaccessible through experimental means alone.

In Silico Studies of Molecular Interactions

In silico methods are crucial for predicting how a ligand, such as this compound, might interact with a biological target. These computational techniques provide a virtual screening and analysis platform before committing to more resource-intensive laboratory experiments.

Molecular Docking for Exploring Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net This method is fundamental in rational drug design for elucidating the binding mode of a potential drug molecule within the active site of a target protein.

The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This often involves retrieving the protein structure from a database like the Protein Data Bank (PDB) and generating a 3D conformation of the ligand.

Docking Simulation: A docking algorithm then systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For instance, in studies of other benzamides, docking has been used to identify critical amino acid residues involved in binding and to explain the structure-activity relationships observed in a series of compounds. nih.gov

Binding Energy Calculations and Ligand Efficiency Metrics

While docking provides a rapid assessment of binding, more accurate methods are often employed to calculate the binding free energy of a ligand-protein complex.

Binding Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from a set of molecular dynamics simulation snapshots. rsc.org These calculations provide a more quantitative measure of the binding affinity than docking scores alone.

Ligand Efficiency Metrics: Ligand efficiency (LE) metrics are used to assess the quality of a compound by relating its binding affinity to its size or other physicochemical properties. nih.gov These metrics help in the selection and optimization of lead compounds in drug discovery. Common metrics include:

Ligand Efficiency (LE): Calculated as the binding energy divided by the number of non-hydrogen atoms.

Lipophilic Ligand Efficiency (LLE): Relates potency to the lipophilicity of the molecule.

These metrics provide a way to compare the "efficiency" of binding for different molecules, favoring those that achieve high affinity with a smaller size and lower lipophilicity.

Dynamics Simulations for Understanding Conformational Changes upon Binding

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a biological system over time. nih.gov By simulating the motions of atoms and molecules, MD can reveal how a ligand influences the conformation and flexibility of its target protein.

An MD simulation of this compound bound to a target protein would involve:

System Setup: Placing the docked ligand-protein complex in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to observe changes in the protein's structure, the stability of the ligand's binding pose, and the network of interactions over time. nih.gov

MD simulations can validate the stability of docking poses and provide insights into the allosteric effects or conformational changes induced by ligand binding, which are crucial for understanding the mechanism of action. nih.govnih.gov

Chemical Reactivity and Mechanistic Pathways of the 2 Acetoacetylamino Benzamide Scaffold

Reactions Involving the Acetoacetyl Moiety

The acetoacetyl portion of the molecule is particularly reactive due to the presence of an active methylene (B1212753) group and two carbonyl functions.

Like other β-dicarbonyl compounds, 2-(acetoacetylamino)benzamide can exist as a mixture of keto and enol tautomers. libretexts.orgmasterorganicchemistry.comyoutube.com This equilibrium is a proton-transfer phenomenon involving the interconversion of the ketone and a structure containing a double bond and a hydroxyl group (enol). libretexts.org The presence of α-hydrogens, which are protons on the carbon adjacent to a carbonyl group, is a prerequisite for this tautomerism. libretexts.orgreddit.com

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgyoutube.com In acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a base to form the enol. libretexts.org Under basic conditions, a base removes an α-hydrogen to form an enolate anion, which is then protonated on the oxygen to yield the enol. libretexts.org

The position of the equilibrium is influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comyoutube.comresearchgate.net More polar solvents tend to favor the more polar tautomer. researchgate.net For many simple carbonyl compounds, the keto form is more stable and predominates at equilibrium. libretexts.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the second carbonyl oxygen, as well as by conjugation of the double bond with the carbonyl group. youtube.com This stabilization can lead to a higher proportion of the enol tautomer. youtube.com The reactivity of the molecule is directly impacted by this tautomerism, as the enol form and the corresponding enolate anion are key nucleophilic intermediates in various reactions.

The methylene group situated between the two carbonyl groups of the acetoacetyl moiety is highly acidic due to the electron-withdrawing nature of the adjacent carbonyls. This "active methylene" group is a key site for various condensation reactions. researchgate.net

One of the most significant reactions is the Knoevenagel condensation, which involves the reaction of the active methylene compound with aldehydes or ketones. researchgate.net This reaction is a versatile method for forming carbon-carbon double bonds and is crucial in the synthesis of α,β-unsaturated compounds. researchgate.net The reaction is often catalyzed by a base, which deprotonates the active methylene group to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final condensation product. A variety of catalysts, including triphenylphosphine, can be employed for this transformation, sometimes under solvent-free or microwave-assisted conditions. organic-chemistry.org

The active methylene group of this compound can also participate in other condensation reactions, serving as a building block for the synthesis of more complex molecules, including various heterocyclic systems. nih.govresearchgate.netnih.govresearchgate.net

The acetoacetyl group contains two carbonyl functions, a ketone and an amide carbonyl, each with distinct reactivity. The ketonic carbonyl is more electrophilic and susceptible to nucleophilic attack compared to the amide carbonyl, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity.

The ketonic carbonyl can undergo condensation reactions with reagents like hydrazine (B178648) and its derivatives to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. nih.gov It can also react with semicarbazide (B1199961) and thiosemicarbazide (B42300) to produce the corresponding semicarbazones and thiosemicarbazones. nih.gov

The reactivity of the carbonyl groups is central to the use of this compound in the synthesis of various heterocyclic compounds. google.com For instance, acid-catalyzed condensation with glyoxal (B1671930) has been studied, leading to a variety of products. researchgate.netnih.gov

Reactions of the Benzamide (B126) Core

The benzamide portion of the molecule offers additional sites for chemical modification, namely the amide bond and the aromatic ring.

Amides are generally stable functional groups, but their hydrolysis to a carboxylic acid and an amine can be achieved under acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org

Acidic Hydrolysis: Under acidic conditions, the reaction is catalyzed by dilute acids like hydrochloric acid. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the carbon-nitrogen bond is cleaved, yielding a carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org For benzamides, hydrolysis in strong acids can proceed through different mechanisms depending on the acid concentration. researchgate.netresearchgate.net In weaker acid, a pre-equilibrium protonation is followed by water attack. researchgate.net In stronger acids, a second proton transfer may be involved, leading to the formation of an acylium ion. researchgate.net

Basic Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. libretexts.org This is followed by the departure of the amide anion as a leaving group, which is then protonated by the newly formed carboxylic acid. The final products are a carboxylate salt and an amine or ammonia. libretexts.orglibretexts.org

The relative rates of hydrolysis can be influenced by substituents on the aromatic ring. Electron-withdrawing groups can accelerate the rate of hydrolysis in concentrated acid solutions, while electron-donating groups can retard it. researchgate.net

| Condition | Reagents | Products |

| Acidic Hydrolysis | Dilute HCl, Heat | Benzoic acid derivative + Ammonium chloride derivative |

| Basic Hydrolysis | NaOH, Heat | Sodium benzoate (B1203000) derivative + Amine |

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can be complicated by the presence of the deactivating amide group. wum.edu.pl

Furthermore, modern cross-coupling reactions catalyzed by transition metals, such as palladium, can be employed to form new carbon-carbon or carbon-heteroatom bonds on the aromatic ring, offering a powerful tool for structural diversification. researchgate.net

Transformations Involving the Primary Amide Group

The primary amide group of this compound is a versatile functional group that participates in a range of chemical transformations. Its reactivity is modulated by the adjacent acetoacetylamino substituent and the aromatic ring. Key reactions involving this primary amide include hydrolysis, rearrangement, dehydration, and reduction.

Hydrolysis: Under acidic or basic conditions, the primary amide can be hydrolyzed to form 2-(acetoacetylamino)benzoic acid. This reaction is often a fundamental step for creating other derivatives. The hydrolysis of amides is pH-dependent, with distinct mechanisms for acid- and base-catalyzed pathways. researchgate.netlibretexts.org

Hofmann Rearrangement: A classic reaction of primary amides, the Hofmann rearrangement, converts the amide into a primary amine with one less carbon atom. wikipedia.orgthermofisher.com When this compound is treated with reagents like bromine in sodium hydroxide or sodium hypochlorite, it is expected to proceed through an isocyanate intermediate. wikipedia.orgyoutube.com This intermediate can then be hydrolyzed to an amine or trapped by nucleophiles like alcohols to form carbamates. wikipedia.orgthermofisher.com The stability of the acetoacetyl group under these oxidative and basic conditions is a critical consideration for the reaction's outcome.

Dehydration: The primary amide can be dehydrated to the corresponding nitrile, 2-(acetoacetylamino)benzonitrile. This transformation is typically accomplished using various dehydrating agents, such as phosphorus pentoxide (P2O5), phosphorus trichloride (B1173362) (PCl3), or a sulfur trioxide-triethylamine adduct. nih.govmasterorganicchemistry.comrsc.orggoogle.com The development of milder and more efficient protocols for this conversion remains an active area of research. nih.govrsc.org

Reduction: The amide group can be reduced to a primary amine, yielding 2-amino-N-(1-oxobutyl)benzamide derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation, which proceeds by converting the amide into an amine. organic-chemistry.orgyoutube.com Milder and more selective reagents are continuously being developed to improve the functional group tolerance of this reaction. organic-chemistry.orgacsgcipr.org

Table 1: Summary of Key Transformations of the Primary Amide Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Hydrolysis | H+ or OH-, H2O | Carboxylic Acid |

| Hofmann Rearrangement | Br2, NaOH or NaOCl | Primary Amine (or carbamate) |

| Dehydration | P2O5, SOCl2, PCl3 | Nitrile |

Mechanistic Investigations of Complex Transformations

Palladium-Catalyzed Aminocarbonylation Mechanisms

Palladium-catalyzed aminocarbonylation is a powerful method for forming C-N bonds and synthesizing amides. nih.gov When an aryl halide is coupled with this compound in the presence of carbon monoxide and a palladium catalyst, the reaction generally follows a well-established catalytic cycle.

Chromium-Catalyzed Alkylation Mechanisms

While less common than palladium catalysis for this type of transformation, chromium-catalyzed reactions can, in principle, be used for the alkylation of this compound. The most likely site for alkylation is the active methylene group of the acetoacetyl moiety, which is a β-dicarbonyl system.

A plausible mechanism involves the coordination of a chromium catalyst to the β-ketoamide portion of the substrate. This coordination facilitates a C-H activation step, where the acidic proton of the active methylene group is removed to form a chromium enolate intermediate. This intermediate is a potent nucleophile. The chromium enolate then reacts with an electrophilic alkylating agent, such as an alkyl halide, forming a new carbon-carbon bond at the α-position. Finally, the alkylated product dissociates, and the chromium catalyst is regenerated to continue the cycle. The directing effect of the carbonyl groups is essential for the regioselectivity of the C-H activation.

Unraveling Complex Cyclization and Rearrangement Processes

The structure of this compound, containing both a β-ketoamide and an ortho-disubstituted aromatic ring, makes it an excellent precursor for various complex cyclization and rearrangement reactions to form heterocyclic compounds, most notably quinolines and their derivatives. iipseries.orgresearchgate.netslideshare.netslideshare.net

For instance, under appropriate acidic or basic conditions, the molecule can undergo intramolecular cyclization. One common pathway involves the enol or enolate of the acetoacetyl group acting as a nucleophile and attacking the primary amide carbonyl. This can initiate a cascade of reactions, often concluding with dehydration, to form a quinolinone ring system. The specific reaction conditions, such as the choice of acid or base and the solvent, can significantly influence the regioselectivity and the final product structure. The Camps cyclization is one such transformation where N-(2-acylaryl)amides cyclize to form quinolin-4(1H)-ones in the presence of a base. researchgate.net

Other complex transformations can involve rearrangements. For example, cycloaddition reactions with other reagents can lead to the formation of diverse heterocyclic structures, which may then undergo further rearrangement, such as the Cornforth-type rearrangement, to yield stable final products. beilstein-journals.org Understanding the intricate mechanisms of these processes often requires detailed experimental studies, including the isolation of intermediates and isotopic labeling, complemented by computational modeling to map the potential energy surfaces of the reaction pathways.

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies are crucial for elucidating the detailed mechanisms of chemical reactions by providing quantitative data on reaction rates, orders, and activation parameters.

For palladium-catalyzed aminocarbonylation , kinetic measurements can help identify the rate-determining step of the catalytic cycle. nih.govacs.orgnih.gov By systematically varying the concentrations of the aryl halide, this compound, carbon monoxide, and the palladium catalyst, the reaction order with respect to each component can be determined. nih.gov For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is found to be the rate-limiting step. acs.orgnih.govuni-muenchen.de

In the case of amide hydrolysis , kinetic studies can differentiate between acid-catalyzed, base-catalyzed, and water-assisted mechanisms. researchgate.netresearchgate.net The rate of hydrolysis is highly dependent on pH, and plotting the logarithm of the observed rate constant (log k) against pH can reveal the dominant catalytic pathway in different pH regions. uregina.ca Such studies provide insight into the transition state of the rate-determining step, for instance, whether it involves the attack of a water molecule or a hydroxide ion on the amide carbonyl. researchgate.neturegina.ca

For cyclization reactions , kinetics can help to distinguish between competing pathways and to optimize conditions for the desired product. By monitoring the reaction progress over time, rate constants can be determined. Studying the temperature dependence of these rate constants allows for the calculation of activation parameters like activation energy (Ea), which provides information about the energy barrier of the reaction. For example, kinetic studies of amidyl radical cyclizations have been used to establish an absolute kinetic scale for these reactions, which is valuable for synthetic planning. acs.org

While specific kinetic data for reactions of this compound itself are not widely published, the principles derived from studies of analogous systems are directly applicable and essential for a quantitative understanding of its chemical behavior.

Exploration of Derivatives and Analogues of 2 Acetoacetylamino Benzamide

Design Principles for Modulating Reactivity and Interaction Profiles

The design of new derivatives and analogues of 2-(acetoacetylamino)benzamide is guided by established medicinal chemistry principles. These principles aim to predictably alter the molecule's properties, such as how it reacts in the body and how it interacts with biological targets.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to create new molecules with improved properties. nih.gov Scaffold hopping involves replacing the central framework of a molecule with a different one that maintains a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to compounds with novel chemical structures, potentially improving properties like synthetic accessibility or potency. nih.gov

Bioisosteric replacement is a more focused approach where a specific functional group is swapped with another that has similar physical or chemical properties, with the goal of enhancing the molecule's biological activity. nih.gov These twin methods are crucial for moving into new chemical spaces and optimizing lead compounds in drug discovery. nih.govnih.gov The ongoing development of these techniques promises to further advance our ability to design and discover new therapeutic agents. nih.gov

Rational Design Based on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com By systematically modifying a molecule and observing the effects on its function, researchers can identify which parts of the molecule are crucial for its activity. collaborativedrug.comresearchgate.net This knowledge allows for the rational design of new compounds with improved potency and selectivity. collaborativedrug.com

For instance, in the development of benzamide (B126) derivatives, SAR studies have shown that the type and position of substituents on the benzamide ring can significantly influence their inhibitory activity against specific enzymes. nih.govresearchgate.net The presence of certain groups, like an amino or hydroxy group at a specific position, can be essential for activity, while other modifications might decrease it. nih.gov These insights guide the synthesis of more effective and targeted therapeutic agents. researchgate.netnih.gov

Synthesis and Characterization of Novel N-Substituted Benzamide Derivatives

The synthesis of new N-substituted benzamide derivatives is a significant area of research aimed at creating compounds with potential therapeutic applications. nih.govresearchgate.net These synthetic efforts often involve multi-step processes to build upon the core benzamide structure.

One common approach begins with a starting material like 2-methoxybenzoic acid, which undergoes a series of reactions to introduce different substituents. nih.gov For example, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net The synthesis of these compounds allows for the exploration of how different chemical groups affect their biological properties. researchgate.netresearchgate.net The characterization of these new molecules is typically performed using techniques such as IR, MS, and NMR spectroscopy to confirm their structures. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-methoxybenzoic acid | Ethyl chloroformate, 2-amino-3-nitrobenzoic acid, Acetic anhydride (B1165640), Ammonia, NaOH | Nitro quinazolinones | nih.gov |

| p-amino benzoic acid | Chloroacetyl chloride, 2-mercaptobenzimidazole, Thionyl chloride, Substituted anilines | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | nih.gov |

| p-amino acetophenone | p-substituted benzoyl chloride, Substituted aromatic aldehydes | N-[4-(3-phenyl-acryloyl)]-benzamide derivatives | wisdomlib.org |

Heterocyclic Ring Annulation and Fusion Strategies

A key strategy in modifying this compound and related structures is through heterocyclic ring annulation and fusion. This involves building new ring systems onto the existing molecular framework, leading to the creation of more complex and diverse chemical structures.

Formation of Benzimidazole (B57391) and Quinazolinone Derivatives

The synthesis of benzimidazole and quinazolinone derivatives from precursors like 2-aminobenzamide (B116534) is a well-established area of organic chemistry. organic-chemistry.orgresearchgate.net Various methods have been developed to achieve the cyclization necessary to form these heterocyclic rings.

For the synthesis of benzimidazoles, a common approach involves the condensation of o-phenylenediamines with aldehydes or their equivalents. organic-chemistry.orgnih.gov Catalysts such as cobalt nanocomposites or p-toluenesulfonic acid can be used to facilitate this reaction, often under mild and efficient conditions. nih.gov

Quinazolinone synthesis can be achieved through the annulation of 2-aminobenzamide with various partners, including aldehydes, ketones, or even dimethyl sulfoxide (B87167) (DMSO) which can act as a one-carbon source. researchgate.net Microwave-assisted synthesis has also been employed to produce quinazolinones, sometimes using sustainable solvents like pinane (B1207555). nih.gov These methods provide access to a wide range of substituted benzimidazole and quinazolinone derivatives with potential biological activities. nih.govnih.gov

| Starting Material | Reagent(s) | Product | Catalyst/Conditions | Reference |

| o-phenylenediamines | Aldehydes | 1,2-disubstituted benzimidazoles | p-toluenesulfonic acid, grinding, solvent-free | nih.gov |

| o-phenylenediamines | Aldehydes | Benzimidazoles | Cobalt nanocomposite | nih.gov |

| 2-aminobenzamide | Succinic anhydride | Quinazolinone | Microwave, pinane solvent | nih.gov |

| 2-aminobenzamide | Benzylamine | Quinazolinone | DMSO, catalyst- and base-free | researchgate.net |

| 2-aminobenzonitriles | Aliphatic alcohols | Quinazolinones | Ru(II) complex | rsc.org |

| 2-aminobenzamide | Benzoyl chlorides | Quinazolinone and benzamide derivatives | SBA-Pr-SO3H (nano solid acid catalyst), solvent-free | orientjchem.org |

Thiazolidinone Synthesis from Schiff Bases

Thiazolidinones are another important class of heterocyclic compounds that can be synthesized from derivatives of this compound. A common synthetic route involves the initial formation of a Schiff base, which is then cyclized to form the thiazolidinone ring. orientjchem.orgscispace.com

Schiff bases, or imines, are typically prepared by the condensation of an amine with an aldehyde or ketone. orientjchem.orgresearchgate.net For example, substituted anilines can be reacted with aldehydes to form the corresponding Schiff bases. orientjchem.org

The subsequent step is the cyclocondensation of the Schiff base with a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). orientjchem.orgscispace.com This reaction, often carried out in a suitable solvent and sometimes with a base or catalyst, leads to the formation of the 4-thiazolidinone (B1220212) ring system. orientjchem.orgresearchgate.net The resulting thiazolidinone derivatives can then be evaluated for their biological activities. uobaghdad.edu.iq

| Schiff Base Precursors | Cyclizing Agent | Product | Reaction Conditions | Reference |

| Substituted anilines and vanillin | Thioglycolic acid | 2-(4-hydroxy-3-methoxy phenyl)-1-thiazolidinone derivatives | Reflux in acetone (B3395972) with anhydrous sodium acetate (B1210297) | orientjchem.org |

| Acid hydrazide and dialdehyde | Thioglycolic acid | 2,3-disubstituted-1,3-thiazolidin-4-one derivatives | Not specified | scispace.com |

| N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilines | Thioglycolic acid | 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one | Not specified | researchgate.net |

| Schiff bases from various amines and aldehydes | Thioglycolic acid | Thiazolidin-4-one derivatives | Reflux in dry benzene (B151609) | researchgate.net |

: Polymerization and Oligomerization Studies Involving Acetoacetylamino-Benzamide Monomers

While specific research on the homopolymerization or oligomerization of this compound is not extensively documented in publicly available literature, the inherent reactivity of its constituent functional groups—the acetoacetyl moiety and the benzamide structure—provides a strong basis for predicting its behavior in polymerization reactions. The study of analogous monomers offers significant insight into the potential for this compound to act as a monomer in the synthesis of novel polymers and oligomers.

The acetoacetyl group is a versatile functional group in polymer chemistry, known for its ability to participate in a variety of polymerization and crosslinking reactions. eastman.com Monomers containing acetoacetyl groups, such as acetoacetoxyethyl methacrylate (B99206) (AAEM), are frequently incorporated into polymer chains to impart specific functionalities. eastman.comgoogle.com These groups can react with a range of chemical species, including amines, isocyanates, and aldehydes, and can also form chelates with metal ions. researchgate.netresearchgate.net This reactivity allows for the formation of crosslinked networks and covalent adaptable networks (CANs), which are polymers that can be reprocessed and recycled. researchgate.net

The benzamide structure itself can also be a component of polymer backbones. For instance, various polyamides and poly(amide-imide)s are synthesized from monomers containing amide functionalities. nih.gov The synthesis of copolybenzamides through chain-growth condensation polymerization demonstrates that the amide linkage can be systematically incorporated into a polymer chain. nih.gov

Given the dual functionality of this compound, it can be hypothesized that it could undergo polymerization through several mechanisms. The acetoacetyl group provides a site for reactions that could lead to either linear chain extension or crosslinking, depending on the co-reactants and reaction conditions. For example, reaction with a diamine could lead to the formation of enamines, linking monomer units together. Similarly, the amide group could potentially participate in condensation polymerization reactions, although the stability of the N-acetoacetyl group under such conditions would need to be considered.

Research on monomers analogous to this compound provides a framework for understanding its potential polymerization behavior. For example, the polymerization of methacrylamides and acetoacetamidoethyl methacrylate has been explored for the creation of crosslinkable polymers. google.com These studies highlight the utility of the acetoacetyl group in forming robust polymer networks.

The potential polymerization pathways for a monomer like this compound are summarized in the table below, based on the known reactivity of its functional groups and studies on analogous compounds.

| Functional Group | Potential Polymerization/Crosslinking Reaction | Potential Co-reactant | Resulting Linkage/Structure |

| Acetoacetyl | Michael Addition | Acrylates | Carbon-Carbon Bond |

| Acetoacetyl | Enamine Formation | Primary/Secondary Amines | Enamine |

| Acetoacetyl | Urethane Formation | Isocyanates | Vinylogous Urethane |

| Acetoacetyl | Metal Chelation | Metal Ions (e.g., Fe, Zr) | Metal-Chelate Crosslink |

| Benzamide (Amide) | Condensation Polymerization | Dicarboxylic Acids/Acyl Chlorides | Polyamide/Poly(amide-imide) |

Detailed research findings on the polymerization of acetoacetylated and benzamide-based monomers indicate a wide range of achievable polymer properties. For instance, polymers with pendant acetoacetyl groups are often used in coatings due to their ability to crosslink at ambient or elevated temperatures, leading to durable and chemically resistant films. eastman.com The incorporation of such groups can also influence the glass transition temperature (Tg) and solubility of the resulting polymers. eastman.com

In the case of polybenzamides, the resulting polymers are often characterized by high thermal stability and mechanical strength, making them suitable for high-performance applications. nih.gov The specific properties of a polymer derived from this compound would be highly dependent on the chosen polymerization route and the other monomers or crosslinkers employed.

Advanced Applications in Organic and Materials Chemistry Research

Role as Chemical Building Blocks and Intermediates in Complex Organic Synthesis

The reactivity of the acetoacetyl group in 2-(acetoacetylamino)benzamide makes it an excellent starting material for the construction of more complex molecular architectures, particularly heterocyclic systems. The presence of both electrophilic and nucleophilic centers within the same molecule allows for a diverse range of cyclization reactions.

Precursors for Heterocyclic Systems

The 1,3-dicarbonyl functionality in this compound is a classic synthon for the preparation of various heterocyclic rings. The active methylene (B1212753) group, flanked by two carbonyls, is readily deprotonated to form a nucleophilic carbanion, which can then react with a variety of electrophiles. Furthermore, the carbonyl groups themselves are susceptible to nucleophilic attack. This dual reactivity is harnessed in condensation reactions with dinucleophiles or dielectrophiles to construct rings.

For instance, in reactions analogous to those of other acetoacetarylides, this compound can serve as a precursor for quinolone and pyrimidine (B1678525) derivatives. The intramolecular condensation of acetoacetanilides in the presence of a strong acid like sulfuric acid is a known method for producing quinolones. Similarly, multicomponent reactions involving acetoacetanilide (B1666496) derivatives, aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can yield dihydropyridine (B1217469) and pyran derivatives. These reactions highlight the potential of this compound to participate in similar transformations for the synthesis of diverse heterocyclic frameworks.

| Heterocyclic System | General Reaction Type | Reactants with this compound |

| Quinolones | Intramolecular Cyclization/Dehydration | Strong Acid (e.g., H₂SO₄) |

| Dihydropyridines | Multicomponent Reaction | Aromatic Aldehyde, Ammonium Acetate |

| Pyrans | Multicomponent Reaction | Aromatic Aldehyde, Malononitrile (B47326)/Ethyl Cyanoacetate |

Reagents in C-C and C-N Coupling Reactions

The active methylene group in this compound is a potent nucleophile, making it a suitable partner in various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. While specific literature on the use of this compound in modern cross-coupling reactions is not extensively detailed, the reactivity of the analogous acetoacetanilide provides a strong basis for its potential applications.

The enolate generated from this compound can, in principle, participate as the nucleophilic component in palladium-catalyzed allylic alkylation reactions or as a soft nucleophile in Michael additions. Furthermore, the amide nitrogen, after appropriate activation, could potentially undergo C-N coupling reactions, such as the Chan-Evans-Lam coupling with boronic acids, although this is less common for secondary amides compared to primary amines or other nitrogen nucleophiles. The primary utility in coupling reactions, however, lies in the nucleophilicity of the α-carbon of the acetoacetyl group.

Ligand Design in Coordination Chemistry